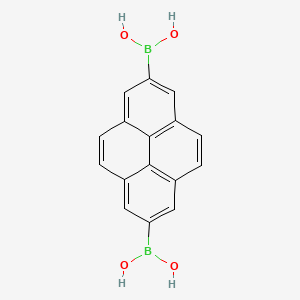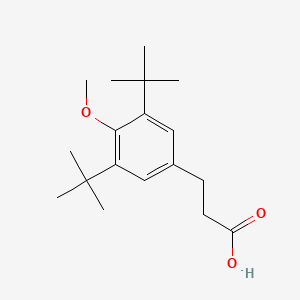![molecular formula C31H19N B12962968 5'H-spiro[fluorene-9,8'-indeno[2,1-c]carbazole]](/img/structure/B12962968.png)
5'H-spiro[fluorene-9,8'-indeno[2,1-c]carbazole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’H-spiro[fluorene-9,8’-indeno[2,1-c]carbazole] is a complex organic compound known for its unique spiro structure, which consists of a fluorene moiety connected to an indeno[2,1-c]carbazole unit. This compound is of significant interest in the field of organic electronics due to its excellent photophysical properties and high thermal stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’H-spiro[fluorene-9,8’-indeno[2,1-c]carbazole] typically involves a multi-step process. One common method includes the cyclization of a precursor compound under specific conditions to form the spiro structure. The reaction conditions often involve the use of strong acids or bases as catalysts and high temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Análisis De Reacciones Químicas
Types of Reactions
5’H-spiro[fluorene-9,8’-indeno[2,1-c]carbazole] undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce hydrogenated compounds .
Aplicaciones Científicas De Investigación
5’H-spiro[fluorene-9,8’-indeno[2,1-c]carbazole] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices due to its excellent photophysical properties
Mecanismo De Acción
The mechanism by which 5’H-spiro[fluorene-9,8’-indeno[2,1-c]carbazole] exerts its effects involves interactions with various molecular targets and pathways. In electronic applications, its spiro structure facilitates efficient charge transport and light emission. In biological systems, it may interact with specific enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Known for its use in OLEDs and other electronic devices.
Spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine]: Another spiro compound with applications in organic electronics
Uniqueness
5’H-spiro[fluorene-9,8’-indeno[2,1-c]carbazole] stands out due to its unique combination of a fluorene and indeno[2,1-c]carbazole moiety, which imparts superior thermal stability and photophysical properties compared to other spiro compounds .
Propiedades
Fórmula molecular |
C31H19N |
|---|---|
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
spiro[9-azapentacyclo[11.7.0.02,10.03,8.015,20]icosa-1(13),2(10),3,5,7,11,15,17,19-nonaene-14,9'-fluorene] |
InChI |
InChI=1S/C31H19N/c1-5-13-23-19(9-1)20-10-2-6-14-24(20)31(23)25-15-7-3-11-21(25)29-26(31)17-18-28-30(29)22-12-4-8-16-27(22)32-28/h1-18,32H |
Clave InChI |
FWCHUYJODVTZEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C6=CC=CC=C46)C7=C(C=C5)NC8=CC=CC=C87 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


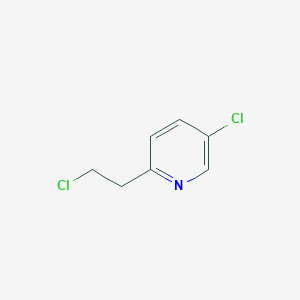
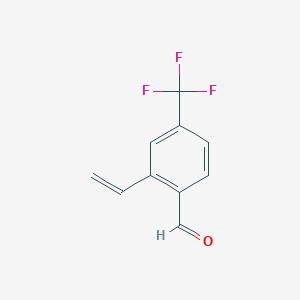
![N-(8-diphenylphosphanylnaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12962912.png)
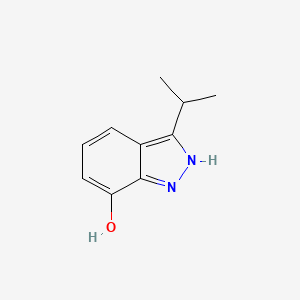

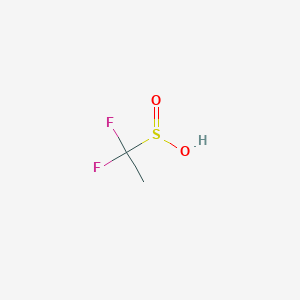

![tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate](/img/structure/B12962939.png)

![(3R,3aR,3a1R,4S,7S,8aR)-3,3a,6-Trihydroxy-3a1-(hydroxymethyl)-4,7-dimethyl-7-((R)-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)-3a,3a1,4,7,8,8a-hexahydro-2H-cyclopenta[ij]isochromene-2,5(3H)-dione](/img/structure/B12962947.png)
![2-Ethynyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12962954.png)
